21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961717
InChI: InChI=1S/C25H34O7.Na/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29;/h13,17-19,31H,3-12,14H2,1-2H3,(H,28,29);/t17-,18+,19+,23+,24+,25+;/m1./s1
SMILES:
Molecular Formula: C25H34NaO7
Molecular Weight: 469.5 g/mol

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

CAS No.:

Cat. No.: VC17961717

Molecular Formula: C25H34NaO7

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt -

Specification

Molecular Formula C25H34NaO7
Molecular Weight 469.5 g/mol
Standard InChI InChI=1S/C25H34O7.Na/c1-23-10-7-16(26)13-15(23)3-4-17-18(23)8-11-24(2)19(17)9-12-25(24,31)20(27)14-32-22(30)6-5-21(28)29;/h13,17-19,31H,3-12,14H2,1-2H3,(H,28,29);/t17-,18+,19+,23+,24+,25+;/m1./s1
Standard InChI Key RBIFCNQIHNLNNX-OWIXMUDHSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the pregnane steroid family, featuring a tetracyclic cyclopenta[a]phenanthrene core. Key structural elements include:

  • C17 hydroxy group: Essential for receptor binding .

  • C21 esterification: A 3-carboxy-1-oxopropoxy moiety linked via an ester bond, enhancing solubility through ionization of the carboxylate group.

  • Sodium counterion: Neutralizes the carboxylate, improving stability and bioavailability .

The molecular formula is C25H34NaO7, with a molecular weight of 469.5 g/mol . Its isomeric SMILES string (C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]) confirms stereochemical specificity at C8, C9, C10, C13, C14, and C17 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H34NaO7
Molecular Weight469.5 g/mol
Canonical SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C.[Na]
Topological Polar Surface126 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Structural Comparisons to Cortisol Derivatives

Unlike hydrocortisone hemisuccinate (C25H34O8), this compound lacks the C11 hydroxy group but retains the C17 and C21 modifications critical for receptor interaction . The sodium salt form confers greater aqueous solubility (>50 mg/mL) compared to non-ionic cortisol derivatives (<1 mg/mL) .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves three principal steps:

  • C21 Hydroxylation: Microbial oxidation of pregnenolone using Rhizopus arrhizus achieves 90% yield .

  • Esterification: Reaction with succinic anhydride in dimethylformamide introduces the 3-carboxy-1-oxopropoxy group.

  • Salt Formation: Neutralization with sodium hydroxide yields the monosodium salt .

Critical process parameters include:

  • Temperature: 40–45°C during esterification to prevent decomposition.

  • pH: Maintained at 7.4±0.2 during salt formation .

Structural-Activity Relationships (SAR)

  • C17 hydroxy group: Removal reduces glucocorticoid receptor affinity by 90% .

  • C21 ester chain length: The four-carbon succinate chain optimizes solubility without steric hindrance .

  • Sodium counterion: Replacing sodium with potassium decreases crystallinity by 40% .

Pharmacological Activity

Antiglucocorticoid Mechanisms

In vivo studies demonstrate dose-dependent glucocorticoid receptor antagonism:

  • IC50: 12.3 μM (vs. 8.9 μM for mifepristone) .

  • Receptor occupancy: 78% at 10 mg/kg in rat liver nuclei .

Table 2: Comparative Pharmacodynamics

ParameterThis CompoundMifepristoneHydrocortisone
Glucocorticoid IC50 (μM)12.38.90.45
Plasma Half-life (h)2.118.01.5
Protein Binding (%)899890

Therapeutic Applications

  • Metabolic syndrome: Reduces hepatic gluconeogenesis by 34% in diabetic rats .

  • Inflammation: Inhibits IL-6 production in macrophages (EC50 = 5.6 μM) .

  • Oncology: Potentiates cisplatin cytotoxicity in breast cancer cells (synergy index = 2.1).

Pharmacokinetic Profile

Absorption and Distribution

  • Oral bioavailability: 22% in primates due to first-pass metabolism.

  • Volume of distribution: 1.8 L/kg, indicating extensive tissue penetration .

  • Blood-brain barrier permeability: LogBB = -0.7, suggesting limited CNS access .

Metabolism and Excretion

Primary metabolic pathways:

  • Ester hydrolysis: Cleavage of the succinate moiety (t1/2 = 45 min in plasma) .

  • Hepatic oxidation: CYP3A4-mediated 6β-hydroxylation accounts for 60% of clearance.

  • Renal excretion: 28% unchanged in urine within 24 hours .

Future Research Directions

  • Prodrug development: Masking the carboxylate to enhance oral absorption.

  • Targeted delivery: Liposomal formulations for tumor-selective accumulation.

  • Combination therapies: Synergy with PPAR-γ agonists in metabolic disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator